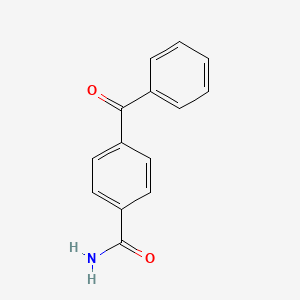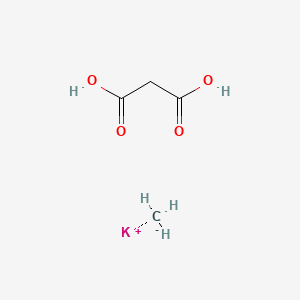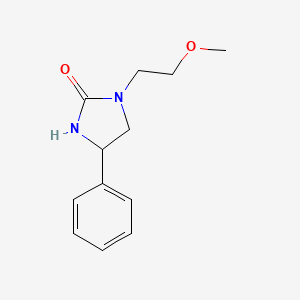
5-hydroxy-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-1-benzothiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The sulfonamide group in this compound is particularly significant due to its role in inhibiting carbonic anhydrase enzymes, which are involved in various physiological processes .
Preparation Methods
The synthesis of 5-hydroxy-1-benzothiophene-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzo[b]thiophene derivatives.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5-hydroxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-hydroxy-1-benzothiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in processes like respiration and acid-base balance.
Medicine: Due to its enzyme inhibition properties, it has potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-benzothiophene-2-sulfonamide involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition affects various physiological processes, such as the regulation of pH and fluid balance. Molecular docking studies have shown that the compound interacts with the enzyme’s active site through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
5-hydroxy-1-benzothiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:
5-(2-Thienylthio)thiophene-2-sulfonamide: Known for its strong inhibitory effect on carbonic anhydrase enzymes.
5-(Aminomethyl)thiophene-2-sulfonamide: Exhibits weaker inhibitory effects compared to this compound.
The uniqueness of this compound lies in its specific structural features, such as the hydroxyl group, which enhances its binding affinity and inhibitory potency.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and potent inhibitory effects on carbonic anhydrase enzymes make it a valuable compound for scientific research and potential therapeutic use.
Properties
Molecular Formula |
C8H7NO3S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
5-hydroxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C8H7NO3S2/c9-14(11,12)8-4-5-3-6(10)1-2-7(5)13-8/h1-4,10H,(H2,9,11,12) |
InChI Key |
IGYDWQWQYFXSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE](/img/structure/B8716790.png)





![5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B8716823.png)


![Spiro[3,1-benzoxazine-4,1'-cyclobutan]-2(1H)-one](/img/structure/B8716851.png)




